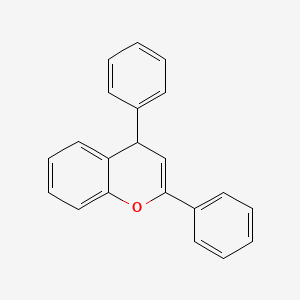

2,4-diphenyl-4H-chromene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-ジフェニル-4H-クロメンは、クロメンファミリーに属する複素環式化合物です。クロメンは、ベンゼン環とピラン環が融合した二環式酸素複素環です。 これらの化合物は、医薬品化学、材料科学、有機合成など、さまざまな分野で多様な生物学的活性と応用が知られています .

2. 製法

合成経路と反応条件: 2,4-ジフェニル-4H-クロメンの合成は、通常、環化反応を含みます。 一般的な方法の1つは、[4+2]環状付加反応であり、エナンチオピュアなキラルサリシルN-ホスホニルイミンが、炭酸塩触媒の存在下でアレン酸塩と反応します . 別の方法には、2-ベンジリデンマロノニトリルと置換レソルシノールをメタノール中で水酸化カルシウムと室温で反応させるワンポット合成があります .

工業的生産方法: 2,4-ジフェニル-4H-クロメンの工業的生産では、収率を高め副生成物を減らすために、しばしばグリーンな方法が採用されます。 例えば、再生可能な触媒の使用や水性媒体中での反応は一般的な手法です .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diphenyl-4H-chromene typically involves cyclization reactions. One common method is the [4+2] cycloaddition reaction, where enantiopure chiral salicyl N-phosphonyl imines react with allenoates in the presence of a carbonate catalyst . Another method involves the one-pot synthesis using 2-benzylidene malononitriles and substituted resorcinols in methanol with calcium hydroxide at room temperature .

Industrial Production Methods: Industrial production of this compound often employs green methodologies to enhance yield and reduce byproducts. For instance, the use of recyclable catalysts and reactions in aqueous media are common practices .

化学反応の分析

反応の種類: 2,4-ジフェニル-4H-クロメンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてクロメノン誘導体になる可能性があります。

還元: 還元反応は、クロメンをジヒドロクロメンに変換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬が使用されます。

還元: 水素ガスの存在下で、パラジウム炭素(Pd/C)などの触媒。

主な生成物:

酸化: クロメノン誘導体。

還元: ジヒドロクロメン。

4. 科学研究の応用

2,4-ジフェニル-4H-クロメンは、科学研究で数多くの用途があります。

科学的研究の応用

2,4-Diphenyl-4H-chromene has numerous applications in scientific research:

Chemistry: Used as a building block in organic synthesis and materials science.

Biology: Exhibits anticancer, anticonvulsant, antimicrobial, and antidiabetic activities.

Medicine: Potential therapeutic agent for various diseases due to its diverse biological activities.

Industry: Utilized in the development of new materials and pharmaceuticals.

作用機序

2,4-ジフェニル-4H-クロメンの作用機序には、分子標的および経路との相互作用が含まれます。 例えば、コルヒチンの結合部位でチューブリンと相互作用することにより、がん細胞のアポトーシスを誘導し、細胞死につながる可能性があります . さらに、モノアミンオキシダーゼ(MAO)などの酵素に対して阻害活性があり、神経保護作用に貢献しています .

類似化合物:

- 2H-クロメン

- 4H-クロメン

- クロメノン

- ジヒドロクロメン

比較: 2,4-ジフェニル-4H-クロメンは、その独特の構造的特徴と多様な生物学的活性により際立っています。 2H-クロメンや4H-クロメンのように構造が単純な化合物とは異なり、2,4-ジフェニル-4H-クロメンには、生物学的効力と汎用性を高める追加のフェニル基が含まれています .

類似化合物との比較

- 2H-chromene

- 4H-chromene

- Chromenone

- Dihydrochromene

Comparison: 2,4-Diphenyl-4H-chromene stands out due to its unique structural features and diverse biological activities. Unlike 2H-chromene and 4H-chromene, which have simpler structures, this compound contains additional phenyl groups that enhance its biological potency and versatility .

特性

CAS番号 |

53209-37-3 |

|---|---|

分子式 |

C21H16O |

分子量 |

284.3 g/mol |

IUPAC名 |

2,4-diphenyl-4H-chromene |

InChI |

InChI=1S/C21H16O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-15,19H |

InChIキー |

PZZKQIVCCJKOFC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2C=C(OC3=CC=CC=C23)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B11842563.png)

![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)

![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)

![N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)